N-(1H-imidazol-2-yl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
The compound "N-(1H-imidazol-2-yl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide" is a heterocyclic organic molecule featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1 and 3, a phenyl group at position 6, and a carboxamide linkage to a 1H-imidazol-2-yl moiety. This structure combines aromatic and nitrogen-rich systems, which are common in bioactive molecules, particularly in kinase inhibitors and enzyme modulators .
Properties
Molecular Formula |
C18H16N6O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H16N6O/c1-11-15-13(17(25)22-18-19-8-9-20-18)10-14(12-6-4-3-5-7-12)21-16(15)24(2)23-11/h3-10H,1-2H3,(H2,19,20,22,25) |
InChI Key |
VGYDOFRRMIBMSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=NC=CN4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-yl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by further functionalization to introduce the pyrazolo[3,4-b]pyridine moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-yl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(1H-imidazol-2-yl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-yl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares "N-(1H-imidazol-2-yl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide" with structurally related analogs, focusing on molecular features, physicochemical properties, and inferred bioactivity.
Compound 1: this compound
- Core structure : Pyrazolo[3,4-b]pyridine.
- Substituents: 1,3-dimethyl groups (enhanced lipophilicity and metabolic stability). Carboxamide-linked imidazole (hydrogen-bonding capacity).
- Hypothesized applications : Kinase inhibition, enzyme modulation.
Compound 2: N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)
- Core structure : Pyrazolo[3,4-b]pyridine.
- Substituents: 1-ethyl and 3-methyl groups on the pyrazole ring (increased steric bulk compared to Compound 1). 3,6-dimethyl and 1-phenyl groups on the pyrazolo-pyridine core. imidazole).
- Molecular formula : C21H22N6O.
- Molecular weight : 374.4 g/mol .
Key Comparisons
Structural Differences: Compound 1 incorporates an imidazole ring, while Compound 2 substitutes this with a pyrazole ring bearing an ethyl group. The phenyl group at position 6 is retained in both, suggesting shared aromatic interaction capabilities.
Physicochemical Properties: Compound 2’s higher molecular weight (374.4 vs. ~360–370 g/mol estimated for Compound 1) implies differences in solubility and bioavailability. The imidazole in Compound 1 provides an additional hydrogen-bond donor/acceptor site, which could enhance target engagement compared to Compound 2’s pyrazole.
Bioactivity Insights :
- While direct bioactivity data for Compound 1 are unavailable, analogs like Compound 2 are documented in kinase inhibitor research . The imidazole-carboxamide motif in Compound 1 may mimic ATP’s adenine moiety, a common strategy in kinase inhibitor design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
